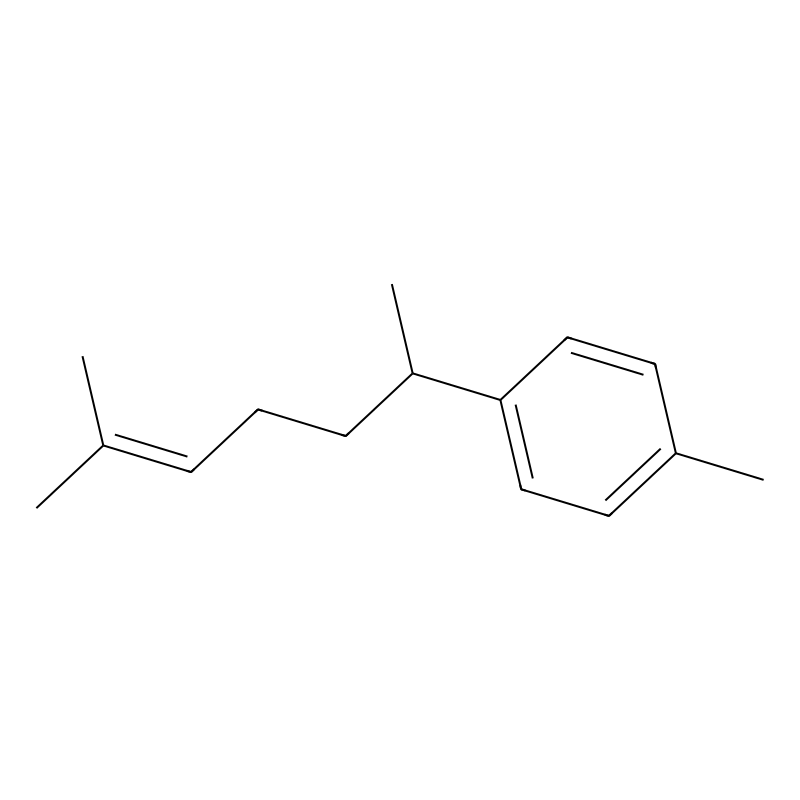alpha-Curcumene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Identification and Classification:
Alpha-curcumene is a sesquiterpene, a class of organic compounds naturally found in plants. It is a colorless liquid with a characteristic odor and has the chemical formula C₁₅H₂₂. PubChem, Alpha-Curcumene:
Natural Occurrence:
Alpha-curcumene is found in various plants and essential oils, including:
- Juniperus drupacea (Juniper berry) PubChem, Alpha-Curcumene:
- Hedychium spicatum (White ginger lily) PubChem, Alpha-Curcumene:
- Aloysia gratissima (Lemon verbena) PubChem, (-)-alpha-Curcumene:
- Rhododendron mucronulatum (Korean rhododendron) PubChem, (-)-alpha-Curcumene:
Potential Biological Activities:
Research is currently exploring the potential biological activities of alpha-curcumene, with some studies suggesting:
- Antioxidant properties: Alpha-curcumene may exhibit antioxidant activity, potentially protecting cells from damage caused by free radicals. PubMed, Antioxidant activity of alpha- and beta-curcumene from Curcuma longa L. roots
- Anti-inflammatory effects: Alpha-curcumene may possess anti-inflammatory properties, potentially reducing inflammation in the body. PubMed, Alpha-Curcumene and beta-curcumene from Curcuma longa L. rhizomes: isolation, characterization, and their inhibitory effects on lipopolysaccharide-induced nitric oxide production in mouse macrophage RAW 264.7 cells
- Anticancer properties: Studies are investigating the potential anticancer effects of alpha-curcumene, but further research is needed to understand its mechanisms and efficacy. PubMed, Cytotoxic effects of alpha-curcumene on human leukemic cell lines:
Alpha-Curcumene, also known as ar-curcumene, is a sesquiterpene compound with the molecular formula . It is characterized by its structure as a 2-methyl-2-heptene derivative, where one of the hydrogens at position six is substituted by a p-tolyl group. This compound is primarily found in various essential oils, particularly in turmeric and ginger, contributing to their characteristic aromas and potential health benefits .
- Electrophilic Addition Reactions: Due to the presence of double bonds, alpha-curcumene can react with electrophiles.
- Oxidation Reactions: It can be oxidized to form alcohols or ketones under specific conditions.
- Polymerization: In the presence of catalysts, it can polymerize to form larger molecular structures.
These reactions highlight its versatility in organic synthesis and potential applications in materials science .
Alpha-Curcumene exhibits a range of biological activities:
- Antimicrobial Properties: It has shown effectiveness against various bacteria and fungi, making it a candidate for natural preservatives.
- Anti-inflammatory Effects: Studies suggest that it may help reduce inflammation, contributing to its potential therapeutic uses .
- Antioxidant Activity: Alpha-curcumene demonstrates the ability to scavenge free radicals, which is beneficial for combating oxidative stress.
These properties make alpha-curcumene a subject of interest in pharmacology and nutrition .
Several methods have been developed for synthesizing alpha-curcumene:
- Natural Extraction: Obtained from essential oils of turmeric and ginger through steam distillation.
- Chemical Synthesis:
These methods highlight the compound's accessibility both from natural sources and through synthetic chemistry.
Alpha-Curcumene has several applications across various fields:
- Food Industry: Used as a flavoring agent due to its aromatic properties.
- Pharmaceuticals: Investigated for its potential health benefits, particularly in anti-inflammatory and antioxidant formulations.
- Cosmetics: Incorporated into skincare products for its fragrance and potential skin benefits .
Research on alpha-curcumene's interactions with other compounds has revealed:
- Synergistic Effects: When combined with other terpenes or essential oils, alpha-curcumene may enhance antimicrobial and anti-inflammatory effects.
- Metabolic Pathways: Studies indicate that it may influence various metabolic pathways, potentially affecting drug metabolism and efficacy.
Such interactions are crucial for understanding its full therapeutic potential and optimizing its use in formulations .
Several compounds share structural similarities with alpha-curcumene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Beta-Curcumene | Similar sesquiterpene structure | Different biological activity profile |
| Germacrene D | Contains multiple double bonds | Known for its role in plant defense mechanisms |
| Bisabolol | Monoterpene with anti-inflammatory properties | Distinct chemical structure; primarily found in chamomile |
| Zingiberene | Found in ginger; similar aromatic profile | Exhibits different sensory properties |
Alpha-curcumene stands out due to its specific biological activities and unique structural characteristics among these compounds .








